

A Comparative Analysis of Propionylpromazine Hydrochloride and Phosphate Salts: A Technical Guide

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Compound of Interest

Compound Name: *Propionylpromazine*

Cat. No.: *B14684581*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the physicochemical properties, stability, and relevant signaling pathways of **propionylpromazine** hydrochloride and **propionylpromazine** phosphate. The information is intended to assist researchers and drug development professionals in understanding the characteristics of these two salt forms of the phenothiazine neuroleptic, **propionylpromazine**.

Introduction to Propionylpromazine and Salt Selection

Propionylpromazine is a phenothiazine derivative used in veterinary medicine as a tranquilizer.^[1] Like many pharmaceutical compounds, it is formulated as a salt to enhance its properties, such as solubility and stability. The choice of the salt form is a critical step in drug development, as it can significantly impact the drug's performance. The two common salt forms of **propionylpromazine** are the hydrochloride and the phosphate. This guide will delve into the available technical data for each.

Physicochemical Properties

The selection of a salt form is often dictated by its physicochemical properties. While extensive comparative data is not readily available in the public domain, this section summarizes the

known properties of **propionylpromazine** hydrochloride.

Table 1: Physicochemical Properties of **Propionylpromazine** Salts

Property	Propionylpromazine Hydrochloride	Propionylpromazine Phosphate
Molecular Formula	C ₂₀ H ₂₄ N ₂ OS • HCl[2]	C ₂₀ H ₂₄ N ₂ OS • H ₃ PO ₄
Molecular Weight	376.9 g/mol [2]	438.5 g/mol (calculated)
Appearance	A solid[2]	Data not available
Solubility	- DMF: 30 mg/mL[2]- DMSO: 30 mg/mL- Ethanol: 30 mg/mL- PBS (pH 7.2): 10 mg/mL	Data not available*
UV Maximum (λ _{max})	243, 276 nm	Data not available

*While specific quantitative data is unavailable, its use in aqueous injectable solutions suggests good water solubility.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life.

Propionylpromazine Hydrochloride

Studies on **propionylpromazine** hydrochloride have shown that it is susceptible to degradation, primarily through oxidation. The major degradation products are oxidation products of the parent molecule. To enhance its stability, antioxidants such as ascorbic acid have been used in formulations. Formulations are expected to be stable for 6 to 12 months when stored at temperatures between 5 and 40°C.

Propionylpromazine Phosphate

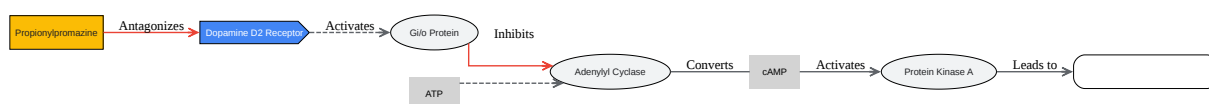
Specific stability data for the phosphate salt is not readily available in the reviewed literature. However, as with the hydrochloride salt, the phenothiazine core is susceptible to oxidation.

Mechanism of Action and Signaling Pathways

Propionylpromazine acts as an antagonist at multiple neurotransmitter receptors. Its primary mechanism of action involves the blockade of dopamine D2 receptors. Additionally, it exhibits antagonist activity at serotonin (5-HT), muscarinic acetylcholine, alpha-adrenergic, and histamine H1 receptors.

Dopamine D2 Receptor Signaling

Propionylpromazine's antipsychotic effects are primarily attributed to its antagonism of dopamine D2 receptors. These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

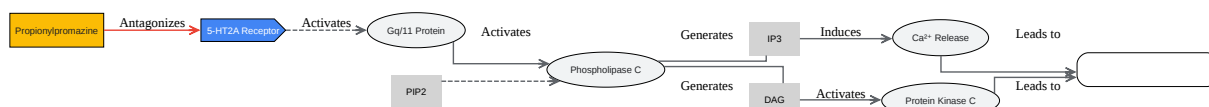


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Dopamine D2 Receptor Antagonism Pathway

Serotonin 5-HT2A Receptor Signaling

Antagonism of 5-HT2A receptors contributes to the sedative and anxiolytic effects of **propionylpromazine**. These receptors are coupled to Gq/11 proteins, which activate the phospholipase C (PLC) signaling cascade.



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Serotonin 5-HT_{2A} Receptor Antagonism

Histamine H₁ and Muscarinic Receptor Signaling

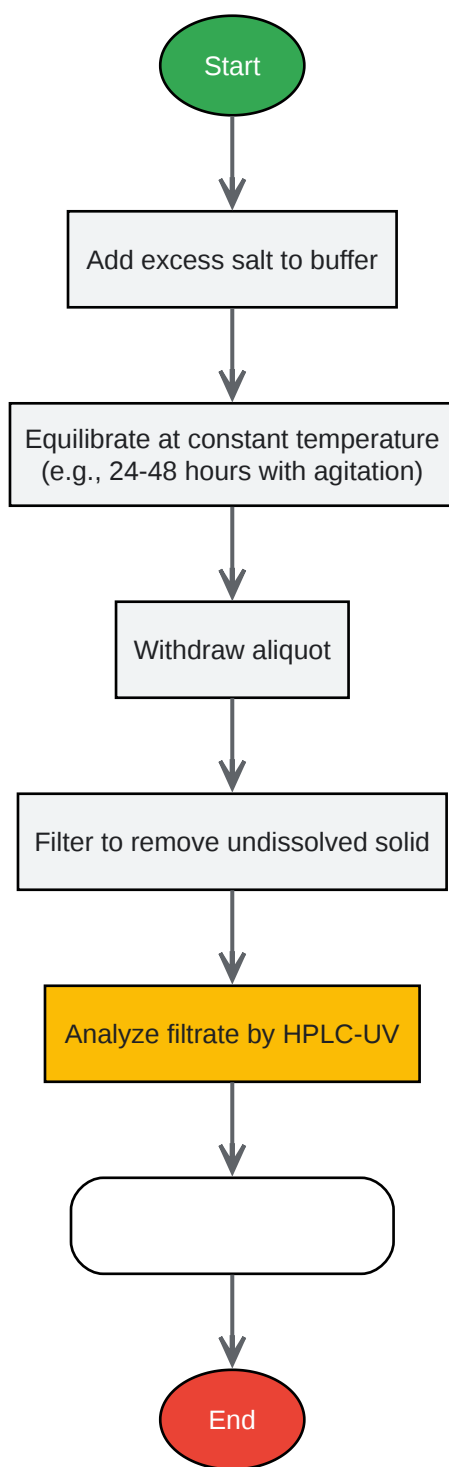
The sedative effects of **propionylpromazine** are largely due to its antagonism of histamine H₁ receptors. Like 5-HT_{2A} receptors, H₁ receptors are coupled to Gq/11 proteins and activate the PLC pathway. Similarly, antagonism of muscarinic acetylcholine receptors (subtypes M₁, M₃, and M₅) also involves the Gq/11-PLC pathway and contributes to some of the side effects observed with phenothiazines.

Experimental Protocols

This section outlines general experimental methodologies for characterizing the properties of pharmaceutical salts, which would be applicable to a comparative study of **propionylpromazine** hydrochloride and phosphate.

Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

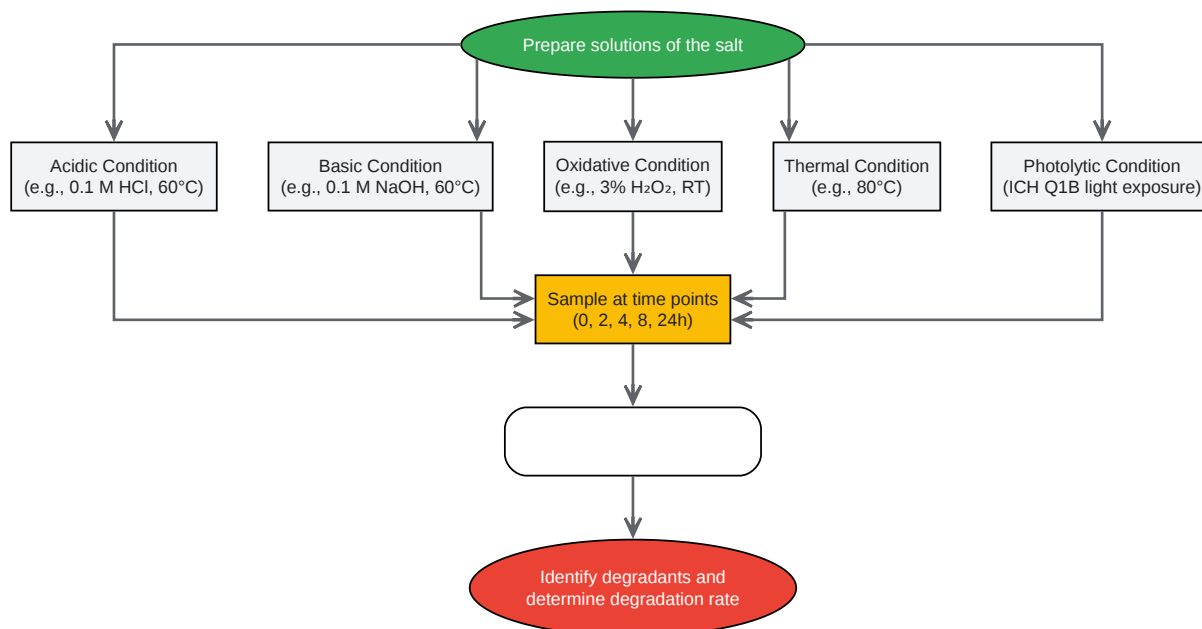


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Shake-Flask Solubility Workflow

Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance under various stress conditions.



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Forced Degradation Experimental Workflow

Conclusion

The choice between **propionylpromazine** hydrochloride and phosphate salts for formulation development will depend on a variety of factors, including the desired physicochemical properties and the intended dosage form. The hydrochloride salt is better characterized in the public literature, with available data on its solubility and stability. Both salts share the same mechanism of action through the antagonism of multiple neurotransmitter receptors. Further studies are required to provide a direct and comprehensive comparison of the two salt forms to guide optimal formulation strategies.

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References

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